molecular formula C15H15FO3S B7528744 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene

Cat. No.: B7528744
M. Wt: 294.3 g/mol
InChI Key: WHOPNYTWSWKTQJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene is an organic compound with the molecular formula C15H15FO3S. This compound is characterized by the presence of a fluoro group, a methylsulfonylphenoxy group, and an ethylbenzene backbone. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3S/c1-11(12-3-5-13(16)6-4-12)19-14-7-9-15(10-8-14)20(2,17)18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOPNYTWSWKTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylsulfonylphenol and 1-fluoro-4-ethylbenzene.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the phenol group reacts with the ethylbenzene derivative under basic conditions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products depend on the type of reaction, such as sulfone derivatives from oxidation or sulfide derivatives from reduction.

Scientific Research Applications

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene involves its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways depend on the biological context, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene can be compared with similar compounds:

    Similar Compounds: Examples include 1-Fluoro-4-(methylsulfinyl)benzene and 1-Fluoro-4-(methylsulfonyl)benzene.

    Uniqueness: The presence of both the fluoro and methylsulfonylphenoxy groups in this compound gives it unique chemical properties and reactivity compared to its analogs.

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